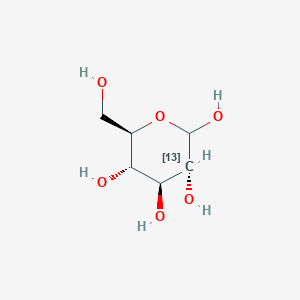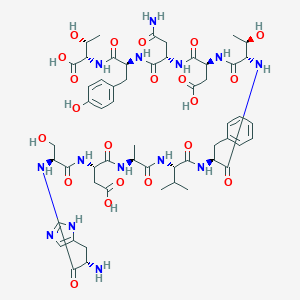
2-アミノ-5-ブロモピリジン
概要
説明
2-Amino-5-bromopyridine is a brominated aromatic amine reagent . It is used for labeling of model reducing-end oligosaccharides via reductive amination .
Synthesis Analysis
2-Amino-5-bromopyridine has been used in the synthesis of polycyclic azaarenes . It has also been used to prepare 2-amino-5-bromopyridinium 3-aminobenzoate salt .Molecular Structure Analysis
The empirical formula of 2-Amino-5-bromopyridine is C5H5BrN2 and its molecular weight is 173.01 . The SMILES string representation is Nc1ccc(Br)cn1 .Chemical Reactions Analysis
2-Amino-5-bromopyridine has been used in the preparation of 2-amino-5-bromopyridinium 3-aminobenzoate salt . It has also been used in the synthesis of polycyclic azaarenes .Physical And Chemical Properties Analysis
2-Amino-5-bromopyridine is a solid with a melting point of 133-138 °C . It is soluble in methanol, chloroform, and ethyl acetate, and slightly soluble in water .科学的研究の応用
多環式アザアレーン類の合成
2-アミノ-5-ブロモピリジンは、多環式アザアレーン類の合成に使用されます . アザアレーンとは、窒素を含む複素環式芳香族化合物です。アザアレーン類は、その広範な生物活性により、医薬品や農薬の開発に使用されています。
還元アミノ化
この化合物は、還元アミノ化を介したモデル還元末端オリゴ糖の標識のための試薬として使用されます . 還元アミノ化とは、カルボニル化合物をアミンに変換する方法です。このプロセスは、医薬品や染料など、さまざまな化学製品の合成において重要です。
水素結合研究
2-アミノ-5-ブロモピリジンは、安息香酸との共結晶における水素結合パターンを研究するために使用されてきました . これらのパターンを理解することは、結晶工学の分野および所望の物理的および化学的特性を持つ材料の設計において非常に重要です。
塩の合成
これは、2-アミノ-5-ブロモピリジニウム3-アミノ安息香酸塩の合成に使用されてきました . このような塩は、化学の分野でさまざまな用途があり、他の化合物の前駆体として、または複雑な化学反応の成分として使用されます。
スルファニルアミドおよびアミノ酸の調製
2-アミノ-5-ブロモピリジンは、ピリミジン環系を含むスルファニルアミドおよびアミノ酸の調製のための中間体として使用できます . スルファニルアミドとは、細菌感染症の治療に使用される薬剤のクラスであり、アミノ酸はタンパク質の基本的な構成要素です。
溶媒研究
メタノール、クロロホルム、酢酸エチルなどのさまざまな溶媒における2-アミノ-5-ブロモピリジンの溶解度が研究されてきました . この情報は、化合物が使用される研究および産業用途のさまざまな分野で役立ちます。
作用機序
Target of Action
2-Amino-5-bromopyridine is a brominated aromatic amine reagent . It is primarily used for labeling of model reducing-end oligosaccharides via reductive amination . The primary targets of this compound are therefore reducing-end oligosaccharides.
Mode of Action
The compound interacts with its targets through a process known as reductive amination . In this process, the bromine atom in the 2-Amino-5-bromopyridine structure can participate in various coupling reactions, acting as an electrophile in palladium-catalyzed coupling reactions .
Biochemical Pathways
The compound is involved in the synthesis of polycyclic azaarenes . It has been used to study the hydrogen-bonding patterns in the 2-amino-5-bromopyridine benzoic acid (1/1) cocrystal . It has also been used in the synthesis of 2-amino-5-bromopyridinium 3-aminobenzoate salt and polycyclic azaarenes .
Pharmacokinetics
It is known that the compound is soluble in methanol, chloroform, and ethyl acetate, and slightly soluble in water .
Result of Action
The result of the action of 2-Amino-5-bromopyridine is the formation of labeled reducing-end oligosaccharides . This labeling allows for the study and identification of these oligosaccharides in various biochemical processes.
Safety and Hazards
将来の方向性
2-Amino-5-bromopyridine has potential applications in the field of optical signal processing, color displays, frequency conversion, photonics, laser remote sensing, organic superconductors, molecular electronics, electro-optical amplitude modulation, high-density optical data storage, ultra-compact lasers, optical switching, optical parametric generation, and biophotonics .
生化学分析
Biochemical Properties
The structure of 2-Amino-5-bromopyridine allows it to participate in various organic transformations. For instance, the bromine atom in the structure can participate in various coupling reactions, acting as an electrophile in palladium-catalyzed coupling reactions .
Molecular Mechanism
The molecular mechanism of 2-Amino-5-bromopyridine is largely dependent on the specific reactions it is involved in. In palladium-catalyzed coupling reactions, for example, the bromine atom reacts with nucleophiles such as organoboron compounds or alkynes to form coupled products .
特性
IUPAC Name |
5-bromopyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2/c6-4-1-2-5(7)8-3-4/h1-3H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOLHUGPTDEKCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2 | |
| Record name | 2-amino-5-bromopyridine | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022144 | |
| Record name | 2-Amino-5-bromopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1072-97-5 | |
| Record name | 2-Amino-5-bromopyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-5-bromopyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1072-97-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26282 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-5-bromopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2-pyridylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.746 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINO-5-BROMOPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5QE8XW52U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-Amino-5-bromopyridine?
A: 2-Amino-5-bromopyridine has the molecular formula C5H5BrN2 and a molecular weight of 173.01 g/mol. []
Q2: What spectroscopic techniques are commonly used to characterize 2-Amino-5-bromopyridine?
A: Researchers frequently employ techniques such as IR, UV–Vis, 1H NMR, and 13C NMR spectroscopy to characterize 2-Amino-5-bromopyridine and its derivatives. [, , , , ]
Q3: Are there any notable structural features of 2-Amino-5-bromopyridine revealed by crystallographic studies?
A: X-ray diffraction analyses reveal that 2-Amino-5-bromopyridine often participates in halogen bonding interactions. For example, in trezimide and tennimide macrocycles, the bromine atom engages in short C–Br⋯OCcarbonyl and C–Br⋯Naromatic halogen bonds, influencing the supramolecular assembly of these structures. []
Q4: Can 2-Amino-5-bromopyridine be used as a building block for synthesizing other compounds?
A: Absolutely. 2-Amino-5-bromopyridine serves as a valuable starting material for constructing a diverse range of compounds. For instance, it acts as a precursor in synthesizing substituted pyridine derivatives through reactions like the one-pot three-component interaction with ylidenecyanoacetamides (or ylidenemalononitriles), malononitrile, and (S)-(-)-1-phenylethylamine. []
Q5: Is the bromine atom in 2-Amino-5-bromopyridine easily substituted?
A: The reactivity of the bromine atom can be influenced by reaction conditions and catalysts. Studies have shown that palladium-catalyzed amination of 2,5-dibromopyridine selectively substitutes the bromine at the 2-position, yielding 2-amino-5-bromopyridine as the major product. []
Q6: Are there methods for regioselectively functionalizing 2-Amino-5-bromopyridine?
A: Yes, a combination of directed metalation and halogen/magnesium exchange reactions can be employed to achieve regioselective functionalization of 2-Amino-5-bromopyridine at different ring positions. []
Q7: Does 2-Amino-5-bromopyridine have any known biological activity?
A: While 2-Amino-5-bromopyridine itself might not possess potent biological activity, it serves as a crucial building block for synthesizing biologically relevant molecules. One example is its use in preparing pyridine C-nucleoside phosphoramidites, which are valuable tools for investigating the role of cytosine in RNA. []
Q8: Can 2-Amino-5-bromopyridine be incorporated into metal complexes?
A: Yes, it readily coordinates with metal ions. Research demonstrates the synthesis of copper(II) and cobalt(II) complexes using 2-Amino-5-bromopyridine as a ligand. These complexes exhibit interesting spectroscopic and magnetic properties. []
Q9: Are there any potential applications of 2-Amino-5-bromopyridine-containing metal complexes?
A: Palladium complexes incorporating pyridine ligands substituted with 2-Amino-5-bromopyridine have shown promise as potential anti-hepatocellular carcinoma agents against human HepG2 cells. []
Q10: How is computational chemistry used to study 2-Amino-5-bromopyridine?
A: Computational methods, including DFT calculations, are employed to investigate various aspects of 2-Amino-5-bromopyridine, such as predicting the regioselectivity of reactions involving this compound. These calculations can provide insights into the electronic factors governing reactivity. []
Q11: What are the environmental implications of using 2-Amino-5-bromopyridine?
A: While specific data on the environmental impact of 2-Amino-5-bromopyridine might be limited, it's crucial to consider its potential effects and explore strategies for responsible waste management and recycling. Research into biodegradable alternatives could contribute to mitigating any negative environmental impacts. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-dihydroxy-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B118759.png)
![6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B118772.png)
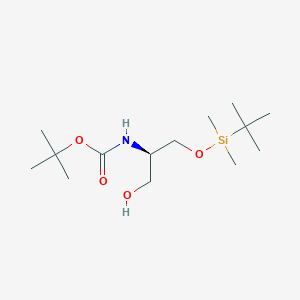
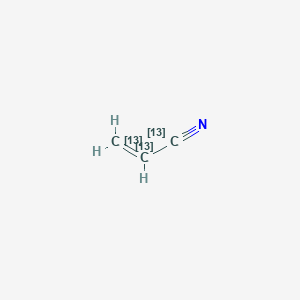

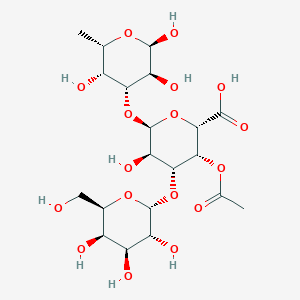
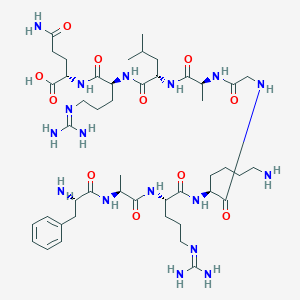

![(13S)-3-(benzyloxy)-13-methyl-6,7,8,9,11,12,13,14-octahydro-17H-cyclopenta[a]phenanthren-17-one](/img/structure/B118795.png)
